Ethyl 2,2-dimethyl-3-oxopentanoate
CAS No.: 57959-48-5
Cat. No.: VC13390016
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57959-48-5 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | ethyl 2,2-dimethyl-3-oxopentanoate |
| Standard InChI | InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5-6H2,1-4H3 |
| Standard InChI Key | WIOMWIBESRUZSR-UHFFFAOYSA-N |
| SMILES | CCC(=O)C(C)(C)C(=O)OCC |
| Canonical SMILES | CCC(=O)C(C)(C)C(=O)OCC |
Introduction
Ethyl 2,2-dimethyl-3-oxopentanoate is a β-keto ester characterized by a pentanoate backbone with two methyl groups at the C2 position and a ketone at C3. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . This compound is primarily utilized in organic synthesis due to its reactive β-keto ester functionality, which enables participation in various condensation and tautomerization reactions.
Physical and Chemical Properties
Available data from PubChem and Chemsrc indicate the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 172.22 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The compound’s β-keto ester group allows for keto-enol tautomerism, a property critical in reactions like Claisen condensations. Its LogP value of 1.55 suggests moderate lipophilicity, making it soluble in organic solvents such as ethanol or dichloromethane .
Comparative Analysis with Related β-Keto Esters
The table below contrasts Ethyl 2,2-dimethyl-3-oxopentanoate with ethyl acetoacetate, a widely studied β-keto ester:
| Property | Ethyl 2,2-Dimethyl-3-oxopentanoate | Ethyl Acetoacetate |
|---|---|---|
| Molecular Formula | C₉H₁₆O₃ | C₆H₁₀O₃ |
| Molecular Weight | 172.22 g/mol | 130.14 g/mol |
| Substituents | Two methyl groups at C2 | One methyl group at C2 |
| Steric Hindrance | High | Moderate |
| Tautomerization Potential | Yes | Yes |
The additional methyl groups in Ethyl 2,2-dimethyl-3-oxopentanoate enhance steric effects, which may slow hydrolysis or nucleophilic attacks compared to ethyl acetoacetate .
Future Research Directions
Further studies could explore:
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Synthetic applications: Optimizing its use in asymmetric catalysis or multicomponent reactions.
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Thermodynamic studies: Characterizing its tautomeric equilibrium under varying conditions.
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Biological activity: Investigating potential enzyme inhibition or antimicrobial properties.
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